molecular formula C7H12O2 B2823551 3-Oxabicyclo[3.1.1]heptan-1-ylmethanol CAS No. 2567503-14-2

3-Oxabicyclo[3.1.1]heptan-1-ylmethanol

Cat. No.: B2823551
CAS No.: 2567503-14-2
M. Wt: 128.171
InChI Key: PUSDMCDYXAHDLI-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.1.1]heptan-1-ylmethanol is a bicyclic organic compound characterized by a [3.1.1] bicyclic framework containing an oxygen atom (oxa) at position 3 and a hydroxymethyl (-CH2OH) group at position 1. This structure imparts rigidity and unique stereoelectronic properties, making it a valuable scaffold in medicinal chemistry and material science.

Properties

IUPAC Name

3-oxabicyclo[3.1.1]heptan-1-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-4-7-1-6(2-7)3-9-5-7/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSDMCDYXAHDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(COC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxabicyclo[3.1.1]heptan-1-ylmethanol typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the bicyclic structure. One common method involves the cyclization of a linear precursor in the presence of a catalyst under controlled temperature and pressure conditions . The reaction conditions often include:

    Temperature: Typically between 0°C and 100°C

    Pressure: Atmospheric or slightly elevated

    Catalysts: Acidic or basic catalysts depending on the specific reaction pathway

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and automated control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.1.1]heptan-1-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, hydrogen with a catalyst

    Substitution Reagents: Thionyl chloride, phosphorus tribromide

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols, hydrocarbons

    Substitution Products: Halides, ethers

Scientific Research Applications

3-Oxabicyclo[3.1.1]heptan-1-ylmethanol is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules and polymers.

    Biology: In studies of enzyme interactions and metabolic pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[3.1.1]heptan-1-ylmethanol involves its interaction with molecular targets through its reactive hydroxyl group and bicyclic structure. These interactions can lead to the formation of covalent bonds with enzymes or other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or chemical synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Oxabicyclo[3.1.1]heptan-1-ylmethanol with structurally related bicyclic compounds, highlighting key differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications Source
This compound Not explicitly provided C7H12O2 128.17 (calc.) Oxygen at position 3; hydroxymethyl at 1 Potential rigid scaffold for drug design Hypothetical
(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanol 2940944-44-3 C7H11FO2 158.16 (calc.) Fluorine at position 5 Increased polarity; metabolic stability
{5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl}methanol 2375269-44-4 C7H12FNO 145.17 Nitrogen at position 3; fluorine at 5 Basic character; potential CNS targeting
{2-Benzyl-2-azabicyclo[3.1.1]heptan-1-yl}methanol Not explicitly provided C11H15NO 177.24 (calc.) Benzyl at position 2; nitrogen at 2 Enhanced lipophilicity; steric bulk

Key Findings:

Heteroatom Effects :

  • Replacing oxygen with nitrogen (e.g., 3-aza analogs) introduces basicity, altering solubility and reactivity .
  • The oxa (oxygen) variant is more polar, favoring aqueous solubility, whereas aza (nitrogen) derivatives may interact with biological targets via hydrogen bonding or protonation .

Benzyl groups (e.g., C11H15NO) introduce steric bulk and lipophilicity, which may improve membrane permeability or receptor binding .

Structural Rigidity :

  • All compounds share the [3.1.1] bicyclic framework, which restricts conformational flexibility. This rigidity is advantageous in drug design for enforcing specific binding orientations .

Synthetic Accessibility :

  • Fluorinated derivatives (e.g., CAS 2940944-44-3) are commercially available but require 8–12 weeks for synthesis, indicating complex preparation .
  • Nitrogen-containing analogs (e.g., CAS 2375269-44-4) are typically in stock, suggesting easier accessibility for medicinal chemistry workflows .

Biological Activity

3-Oxabicyclo[3.1.1]heptan-1-ylmethanol is a bicyclic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic framework with a hydroxymethyl group, contributing to its reactivity and potential applications in medicinal chemistry and materials science. The compound's molecular formula is C8_{8}H14_{14}O, and it is characterized by the presence of an oxygen atom within the bicyclic structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, preventing substrate interaction and subsequent catalysis.
  • Modulation of Signaling Pathways : It can influence key signaling pathways, affecting cellular processes such as metabolism, apoptosis, and gene expression.
  • Covalent Bond Formation : The reactive hydroxyl group enables covalent bonding with biomolecules, which can alter their function and activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar bicyclic structures can possess significant antimicrobial properties. Although specific data on this compound is limited, its structural characteristics suggest potential efficacy against various pathogens.

Antitumor Activity

Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This activity could be linked to its ability to modulate signaling pathways involved in cell cycle regulation .

Anti-inflammatory Effects

The compound may also demonstrate anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in cellular models .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of bicyclic compounds similar to this compound:

StudyFindings
Investigated the cytotoxicity of bicyclic compounds; suggested potential for tumor-specific effects.
Explored anti-inflammatory mechanisms; indicated modulation of NF-κB signaling pathways in cellular models.
Discussed enzyme interactions; highlighted the role of hydroxyl groups in enhancing reactivity with biomolecules.

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